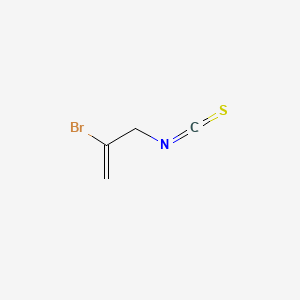

2-Bromoallyl isothiocyanate

Description

Significance of Isothiocyanates in Chemical and Biological Research

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group -N=C=S. Their significance in chemical and biological research is vast and multifaceted. In the realm of biology, ITCs are predominantly recognized for their presence in cruciferous vegetables like broccoli, cabbage, and mustard, where they are stored as glucosinolate precursors. iloencyclopaedia.orgnist.govnih.gov Enzymatic hydrolysis of these precursors releases isothiocyanates, which are responsible for the vegetables' pungent flavor. nih.gov

Beyond their culinary relevance, isothiocyanates exhibit a wide range of biological activities, including potent anti-inflammatory, antimicrobial, and antioxidant properties. nih.govresearchgate.net A substantial body of research has focused on their potential as therapeutic agents, particularly in cancer prevention and treatment. researchgate.net Studies have shown that ITCs can interact with and modulate the activity of key cellular targets, such as inducing apoptosis in cancer cells and activating detoxification enzymes. researchgate.netresearchgate.net Their ability to covalently modify proteins also allows them to be used as chemical probes for tagging proteins in laboratory settings. researchgate.net

From a chemical synthesis perspective, the isothiocyanate group is a versatile building block. nih.gov Its electrophilic carbon atom readily reacts with nucleophiles, making ITCs valuable intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. organic-chemistry.orgchemrxiv.org This reactivity is harnessed by synthetic chemists to construct complex molecules with potential applications in pharmaceuticals and materials science. nih.govmorressier.com

Historical Context of Isothiocyanate Chemistry

The study of isothiocyanate chemistry dates back to the late 19th century, emerging from the broader exploration of organosulfur compounds. researchgate.net A foundational moment in the field was the work of R. E. Doran in 1896, who successfully prepared ethoxycarbonyl isothiocyanate. researchgate.net This early work established a methodological framework for synthesizing isothiocyanates bearing additional functional groups, paving the way for future developments. researchgate.net

The mid-20th century saw a systematic expansion of isothiocyanate chemistry as the field of synthetic organic chemistry grew. researchgate.net Researchers began to explore compounds with multiple functional groups, recognizing the diverse chemical transformations that isothiocyanates could undergo. researchgate.net The development of reliable and varied synthetic methods has been a continuous process, with modern strategies incorporating advanced techniques to improve reaction efficiency and selectivity. nih.gov Initially, syntheses often involved toxic reagents like thiophosgene (B130339), but contemporary methods frequently utilize primary amines and carbon disulfide derivatives, offering safer and more versatile routes to a wide range of isothiocyanates. nih.gov

Structural Elucidation and Naming Conventions for 2-Bromoallyl Isothiocyanate

The name "this compound" precisely defines its chemical structure. Following IUPAC nomenclature, the "allyl" group refers to a three-carbon chain with a double bond (prop-2-en-1-yl). The prefix "2-Bromo" indicates that a bromine atom is attached to the second carbon of this allyl group. The "isothiocyanate" suffix denotes the presence of the -N=C=S functional group, which is attached to the first carbon of the allyl chain.

The isothiocyanate functional group itself has a nearly linear arrangement. In related aryl isothiocyanates, the C-N=C bond angle is approximately 165°, while the SCN angle approaches 180°. The key to its reactivity is the electrophilic nature of the central carbon atom in the -N=C=S group, making it a target for nucleophilic attack.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄BrNS |

| Molecular Weight | 178.05 g/mol |

| IUPAC Name | 1-(Isothiocyanatomethyl)-2-bromoethene |

| Structure | Br-CH=C(CH₂-NCS) |

Overview of Key Academic Research Trajectories for this compound

Direct academic research focusing specifically on this compound as a primary subject is limited in available literature. However, its significance can be inferred from research on related structures, particularly those involving the reactive "2-bromoallyl" moiety in conjunction with isothiocyanates or their precursors. These studies highlight the potential of this compound as a valuable, albeit underexplored, synthetic intermediate.

A key research trajectory involves the use of 2-bromoallyl-containing compounds for the synthesis of complex heterocyclic structures. For instance, research has shown that N-(2-bromoallyl)butylamine can react with phenyl isothiocyanate in the presence of a copper catalyst to form 4-methylene-2-imidazolidinethiones. This demonstrates the synthetic utility of combining a 2-bromoallyl group with an isothiocyanate to build five-membered rings, which are common scaffolds in pharmaceuticals. Similarly, studies on the synthesis of indolizines have utilized 2-bromoallyl sulfones in reactions with pyridinium (B92312) salts, showcasing the versatility of the 2-bromoallyl group in forming key building blocks.

Another significant area of research is the synthesis of indoles and carbazoles from N,N-bis-(2-bromoallyl)amines. researchgate.net This work underscores the capacity of the 2-bromoallyl functional group to participate in complex cyclization reactions, suggesting that this compound could serve as a precursor for novel, functionalized heterocyclic systems. The reactivity of the bromine atom and the isothiocyanate group offers multiple sites for chemical modification, opening avenues for diversity-oriented synthesis. The reaction between 2-amino-1-(2-bromoallyl)pyridinium bromide to form imidazo[1,2-a]pyridine (B132010) derivatives further supports the role of the 2-bromoallyl unit in constructing fused heterocyclic systems with potential biological activity. researchgate.net

Collectively, while direct studies are not abundant, the existing research on related compounds strongly suggests that the primary academic trajectory for this compound would be in synthetic organic chemistry, where it could be employed as a bifunctional building block for creating novel and potentially bioactive heterocyclic molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Allyl isothiocyanate |

| Ampiroxicam |

| Benzyl (B1604629) isothiocyanate |

| Carbon disulfide |

| Ethoxycarbonyl isothiocyanate |

| Meloxicam |

| N-(2-bromoallyl)butylamine |

| Phenethyl isothiocyanate |

| Phenyl isothiocyanate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

101670-63-7 |

|---|---|

Molecular Formula |

C4H4BrNS |

Molecular Weight |

178.05 g/mol |

IUPAC Name |

2-bromo-3-isothiocyanatoprop-1-ene |

InChI |

InChI=1S/C4H4BrNS/c1-4(5)2-6-3-7/h1-2H2 |

InChI Key |

OVLGERKAQNKJRX-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CN=C=S)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromoallyl Isothiocyanate

Classical Approaches for Isothiocyanate Synthesis

Traditional methods for synthesizing isothiocyanates have been foundational in organic chemistry, primarily relying on the reaction of primary amines with specific thiocarbonyl compounds.

A cornerstone of isothiocyanate synthesis is the reaction of a primary amine with carbon disulfide (CS₂). rsc.orgrsc.org This approach involves the initial formation of a dithiocarbamate (B8719985) salt, which is generated in situ by treating the primary amine with CS₂ in the presence of a base. rsc.orgnih.gov This intermediate salt is then desulfurized to yield the final isothiocyanate product. nih.gov While this is a two-step process, it is often performed in a one-pot synthesis. rsc.orgnih.gov The conversion of the dithiocarbamate salt to the isothiocyanate requires a desulfurizing agent. nih.gov A variety of reagents have been employed for this purpose, including hydrogen peroxide and tosyl chloride. nih.govtandfonline.com

The most direct and historically significant method for preparing isothiocyanates involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). tandfonline.com However, the high toxicity of thiophosgene has driven the development of safer alternatives known as thiocarbonyl transfer reagents. rsc.orgtandfonline.comchemrxiv.org These reagents serve as a less hazardous source of the thiocarbonyl group. Examples of such reagents include:

Thiocarbonyldiimidazole rsc.orgtandfonline.commdpi.com

Di-2-pyridyl thionocarbonate tandfonline.com

Thiocarbonylditriazole rsc.orgtandfonline.com

Phenyl chlorothionoformate organic-chemistry.orgorganic-chemistry.org

A facile synthesis of isothiocyanates can be achieved by reacting amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. organic-chemistry.org This can be done as a one-pot process, which is particularly effective for alkyl and electron-rich aryl isothiocyanates, or as a more versatile two-step approach suitable for a broader range of amines. organic-chemistry.org

Modern Advancements in 2-Bromoallyl Isothiocyanate Synthesis

Contemporary research has focused on developing more efficient, environmentally benign, and versatile methods for isothiocyanate synthesis. These modern protocols often feature milder reaction conditions and avoid the use of highly toxic reagents.

The reaction of primary amines with carbon disulfide remains a central strategy in modern synthesis, with significant advancements made in the desulfurization step. rsc.org A wide array of desulfurizing agents has been developed to decompose the intermediate dithiocarbamate salt efficiently under mild conditions. rsc.orgnih.gov This method is noted for its applicability to a diverse range of amines, including linear and branched alkyl amines as well as aryl amines. rsc.org A key advantage is the tolerance of various functional groups, such as halogens, esters, and even hydroxyl groups. rsc.org The choice of solvent can be critical, with some procedures using water to enhance the green profile of the synthesis. rsc.org

| Desulfurizing Agent | Key Features/Conditions | Source |

|---|---|---|

| Sodium Persulfate (Na₂S₂O₈) | Green and practical procedure performed in water under basic conditions. | rsc.org |

| Iodine (I₂) | Used with sodium bicarbonate in a water/ethyl acetate (B1210297) biphasic medium; cost-effective and environmentally acceptable. | tandfonline.com |

| Tosyl Chloride (TsCl) | Mediates the decomposition of dithiocarbamate salts generated in situ from amines, CS₂, and triethylamine. | organic-chemistry.org |

| Cyanuric Chloride (TCT) | Used for desulfurization in aqueous conditions, particularly effective for electron-deficient aromatic amines. | nih.gov |

| Carbon Tetrabromide (CBr₄) | A metal-free, one-pot procedure under mild conditions using DBU as a base in acetonitrile. | bohrium.comresearchgate.net |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Used with a catalytic amount of DMAP or DABCO, offering a clean workup as by-products are volatile. | cbijournal.com |

| Propane Phosphonic Acid Anhydride (T3P®) | An efficient desulfurating agent in a two-step, one-pot reaction of amines with CS₂. | organic-chemistry.org |

The use of elemental sulfur (S₈) represents a modern and atom-efficient approach to synthesizing isothiocyanates. mdpi.comencyclopedia.pub This strategy generally follows one of two main pathways:

In Situ Generation of Thiocarbonyl Surrogates : This method involves the reaction of a difluorocarbene source with elemental sulfur to generate thiocarbonyl fluoride (B91410) (SCF₂) in situ. mdpi.com This reactive intermediate then acts as a thiocarbonyl transfer agent, reacting with a primary amine to form the corresponding isothiocyanate. mdpi.comorganic-chemistry.org This approach has been shown to tolerate a wide range of functional groups, including unsaturated carbon-carbon bonds. mdpi.com

Sulfuration of Isocyanides : An alternative route involves the direct reaction of an isocyanide with elemental sulfur. mdpi.comkit.edu This transformation can be induced thermally or through the use of catalysts, such as amine bases like DBU. mdpi.comkit.edursc.org This catalytic reaction can be performed under moderate heating in benign solvents, highlighting its sustainability. kit.edursc.org

Electrochemical synthesis has emerged as a powerful and green methodology for preparing isothiocyanates. rsc.org These methods often avoid the need for stoichiometric chemical oxidants or reductants by using electrical current to drive the reaction. A practical and mild electrochemical method allows for the preparation of both aliphatic and aromatic isothiocyanates from an amine and carbon disulfide without the need for expensive or toxic reagents. organic-chemistry.org The process can be conducted without an external supporting electrolyte. organic-chemistry.org Another approach involves the use of tetrabutylammonium (B224687) iodide (TBAI) as a mediator in the electrochemical desulfurative cyclization of isothiocyanates, demonstrating the compatibility of the isothiocyanate group with electrochemical conditions. nih.gov These methods are noted for their operational simplicity, mild conditions, and scalability. nih.gov

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers powerful methods for forming the carbon-nitrogen bond in allylic isothiocyanates. These reactions often proceed through the functionalization of allylic C-H bonds or via cyclization reactions. For instance, palladium(II)-catalyzed allylic carbon-hydrogen amination and cross-coupling reactions can furnish tertiary allylic amines with high regio- and stereoselectivity. researchgate.net While direct synthesis of this compound via this specific C-H activation is not explicitly detailed, the underlying principles are applicable. The challenge often lies in the tendency of amines and other nitrogen-containing nucleophiles to coordinate with and deactivate the metal catalyst. researchgate.net

Another relevant palladium-catalyzed approach involves the intramolecular cyclization of substrates containing a bromo-allyl group. semanticscholar.orgresearchgate.net For example, the synthesis of cyclohexenol (B1201834) systems with conjugated dienes has been achieved through the Pd-catalyzed intramolecular 6-exo-dig cyclization of 'ene-yne' moieties. semanticscholar.org Research has also demonstrated the synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines using a Pd(0) catalyst, showcasing the versatility of palladium in handling halogenated vinyl compounds. organic-chemistry.org A key strategy in these reactions is the careful management of reagents and conditions to prevent catalyst deactivation. organic-chemistry.org

The reaction of N-(2-bromoallyl)butylamine with phenyl isothiocyanate in the presence of a copper(I) iodide (CuI) catalyst to form 4-methylene-2-imidazolidinethiones highlights a related heteroatom-vinylation reaction. morressier.com In the absence of the catalyst, the reaction stops at the acyclic thiourea (B124793), demonstrating the crucial role of the transition metal. morressier.com While copper-catalyzed, this reaction underscores the potential for metal-catalyzed routes starting from bromoallyl precursors.

| Catalyst System | Precursors | Product Type | Key Features |

| Palladium(II) / Ligand | Terminal Olefins, Lewis Basic Amines | Tertiary Allylic Amines | High regio- and stereoselectivity; C(sp3)-H activation. researchgate.net |

| Pd(OAc)2 / PPh3 | 'Ene-yne' moiety with bromo-allyl group | Substituted Cyclohexenols | Intramolecular 6-exo-dig cyclization. semanticscholar.org |

| Pd(tBu3P)2 / Zn(TFA)2 | 2-gem-Dihalovinylanilines, Zn(CN)2 | 2-Cyanoindoles | Zn(TFA)2 enhances catalytic activity; minimizes catalyst deactivation. organic-chemistry.org |

| CuI | N-(2-bromoallyl)butylamine, Phenyl isothiocyanate | 4-methylene-2-imidazolidinethione | Copper-catalyzed heteroatom-vinylation. morressier.com |

Solution-Spray Flash-Vacuum-Pyrolysis Techniques

Flash vacuum pyrolysis (FVP) is a synthetic technique that involves heating a precursor molecule briefly at high temperatures under vacuum. wikipedia.org This method is typically suited for volatile compounds that can be easily vaporized. researchgate.net The core principle involves volatilizing the precursor, passing it through a high-temperature "hot zone" (often packed with an inert material like quartz), and then rapidly condensing the products at low temperatures to suppress secondary reactions. wikipedia.orgscripps.edu

For compounds with low volatility, the Solution-Spray Flash-Vacuum-Pyrolysis (SS-FVP) technique has been developed. akjournals.comqucosa.degrafiati.com This modification allows for the gas-phase reactions of nonvolatile substances by spraying a solution of the precursor into the pyrolysis apparatus. researchgate.netakjournals.com The development of SS-FVP has enabled the synthesis of reactive species from low- or nonvolatile starting materials, such as the researchgate.netresearchgate.net-sigmatropic rearrangement of propargyl thiocyanates into synthetically useful allenyl isothiocyanates. akjournals.comdntb.gov.ua The optimization of this technique involves adjusting parameters like temperature, pressure, flow rate, and solvent. researchgate.netqucosa.de

| Technique | Precursor Type | Product Type | Operating Conditions | Key Advantage |

| Flash Vacuum Pyrolysis (FVP) | Volatile organic molecules | Thermally rearranged or fragmented products | High Temp (200–1000 °C), High Vacuum, Short Residence Time. scripps.edu | Access to highly reactive intermediates via unimolecular pathways. wikipedia.org |

| Solution-Spray FVP (SS-FVP) | Low- or nonvolatile compounds in solution | Allenyl isothiocyanates (from propargyl thiocyanates) | 400–600 °C, 0.01–0.05 mbar. akjournals.com | Enables gas-phase reactions of nonvolatile compounds. researchgate.netakjournals.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, which incorporates most or all of the atoms of the starting materials. frontiersin.orgacs.org These reactions are advantageous from a green chemistry perspective as they reduce solvent usage and the need to isolate intermediates. frontiersin.org

The synthesis of isothiocyanate-derived heterocycles is well-suited to MCR strategies. For example, a copper-catalyzed multicomponent reaction of secondary amines that have an allyl substitution, isothiocyanates, and a trifluoromethylating agent (Togni reagent II) has been developed to produce CF3-containing 2-iminothiazolidines. researchgate.netacs.org Another protocol describes a one-pot, four-component reaction between a hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes to yield thiazolidine-4-one derivatives in good to high yields. researchgate.net These methods demonstrate the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials, including those related to allyl isothiocyanates. researchgate.netresearchgate.net

| Reaction Type | Components | Catalyst/Conditions | Product |

| Thiotrifluoromethylation | Allyl-substituted secondary amines, isothiocyanates, Togni reagent II | Copper catalyst, Cs2CO3, DCE, 75 °C. researchgate.netacs.org | CF3-containing 2-iminothiazolidines |

| Thiazolidine-4-one synthesis | Hydrazine, allyl isothiocyanate, α-chloroacetylchloride, various benzaldehydes | Et3N, reflux. researchgate.net | 2-(allylimino)-3-(alkylidene amino)-thiazolidin-4-ones |

| 2-Amino-1,3-thiazole synthesis | Allenyl isothiocyanate, amines, electrophiles | Catalyst-free, three-component reaction. researchgate.net | Highly substituted 2-amino-1,3-thiazoles |

High-Throughput Experimentation in Synthetic Optimization

High-Throughput Experimentation (HTE) is a powerful methodology for accelerating chemical research and development. nih.gov It utilizes automation and miniaturization to perform a large number of experiments in parallel, allowing for the rapid screening of catalysts, reagents, solvents, and reaction conditions. nih.govyoutube.com This approach is particularly valuable for optimizing complex transformations where multiple variables can influence the reaction outcome. researchgate.net

In the context of synthesizing compounds like this compound, HTE can be used to quickly identify the optimal conditions for a given synthetic step. nih.gov For example, an array of different palladium catalysts, ligands, bases, and solvents could be screened simultaneously to find the combination that maximizes the yield and selectivity of a palladium-catalyzed isothiocyanation reaction. The large, high-quality datasets generated by HTE are also highly suitable for training machine learning algorithms, which can further accelerate the discovery of new reaction methodologies and create self-driving laboratories. youtube.com While specific HTE applications for this compound are not detailed in the provided literature, the principles are widely applied to optimize similar catalytic reactions, such as the Buchwald-Hartwig amination. researchgate.net

| HTE Application | Purpose | Key Benefit | Example Area |

| Reaction Optimization | Screen catalysts, reagents, solvents, and conditions in parallel. nih.gov | Rapidly identifies optimal conditions, saving time and resources. youtube.com | Buchwald-Hartwig amination, asymmetric hydrogenation. researchgate.net |

| Methodology Discovery | Combine diverse reactants under various conditions to find novel transformations. nih.gov | Accelerates the discovery of new chemical reactions. youtube.com | Reductive cross-coupling. researchgate.net |

| Library Synthesis | Rapidly synthesize large collections of diverse products for screening. | Efficiently generates compound libraries for biological or materials testing. youtube.com | Medicinal chemistry, materials science. nih.gov |

Stereoselective Synthesis of Bromoallyl Isothiocyanate Derivatives

Achieving stereocontrol in the synthesis of bromoallyl isothiocyanate derivatives is crucial for accessing specific isomers with defined biological activities or for their use as chiral building blocks. Stereoselective synthesis can be approached through various strategies, including catalyst-controlled reactions and substrate-controlled rearrangements.

Palladium-catalyzed asymmetric allylic amination is a key transformation for the stereoselective formation of C-N bonds. nih.gov The stereochemical outcome is often determined by the choice of a chiral ligand that coordinates to the palladium catalyst, influencing the nucleophilic attack on the η³-allyl palladium intermediate. nih.gov Computational methods, such as transition state force fields (TSFF), are increasingly used to predict which ligand/substrate combinations will yield the desired enantiomer, reducing the need for extensive empirical screening. nih.gov

Another powerful tool for stereocontrol is the researchgate.netresearchgate.net-sigmatropic rearrangement of allylic precursors. The allyl cyanate/isocyanate rearrangement, for example, proceeds with a complete transfer of chirality from an enantioenriched allylic alcohol to the resulting allylic isocyanate. researchgate.net This rearrangement typically occurs at or below room temperature without the need for a metal catalyst and is highly stereospecific. researchgate.net Similarly, heating fluorinated allyl bromides with potassium thiocyanate (B1210189) can lead to fluorinated allyl isothiocyanates via a researchgate.netresearchgate.net-sigmatropic rearrangement of the intermediate allyl thiocyanate. researchgate.net These methods provide reliable access to chiral allylic isothiocyanate derivatives, which can be further functionalized.

The isothiocyanate group itself can serve as a directing or protecting group to influence stereoselectivity in subsequent reactions. In sialic acid chemistry, an isothiocyanato moiety has been used as a protecting group to achieve highly α-selective glycosylation, demonstrating the utility of the group in complex stereocontrolled syntheses. nih.gov

Chemical Reactivity and Derivatization Pathways of 2 Bromoallyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate group is characterized by a central carbon atom that is double-bonded to both nitrogen and sulfur. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent heteroatoms and is susceptible to attack by various nucleophiles. mdpi.com

The reaction between isothiocyanates and primary or secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted thioureas. nih.gov In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom, yielding the stable thiourea (B124793) product. The reaction is typically rapid and proceeds under mild conditions. mostwiedzy.pl

Given the structure of 2-bromoallyl isothiocyanate, its reaction with an amine (R-NH₂) would proceed as follows:

Reaction Scheme: Formation of a Thiourea Derivative

CH₂(Br)CH=CH₂-N=C=S + R-NH₂ → CH₂(Br)CH=CH₂-NH-C(=S)-NH-R

The resulting thiourea derivative retains the reactive bromoallyl group, which can be utilized in subsequent intramolecular or intermolecular reactions to form complex heterocyclic structures. For instance, under basic conditions, the thiourea nitrogen could displace the bromine atom to form a cyclic product, such as a thiazolidine (B150603) derivative.

Table 1: Reaction of this compound with Amines

| Reactant | Nucleophile | Product Class | Key Features |

| This compound | Primary/Secondary Amine | N-(2-bromoallyl)-N'-substituted thiourea | Efficient reaction; product retains the bromoallyl moiety for further functionalization. |

The heterocumulene structure of the isothiocyanate group allows it to participate in various cycloaddition reactions, leading to the formation of five- and six-membered heterocyclic rings. oxfordsciencetrove.comarkat-usa.org These reactions are valuable for constructing complex molecular architectures found in many biologically active compounds. For example, the reaction of an isothiocyanate with a compound containing adjacent thiol and amine groups can lead to the formation of thiazole (B1198619) or thiazine (B8601807) rings through a sequence of nucleophilic addition and subsequent intramolecular cyclization/dehydration.

A potential pathway involves the initial reaction of this compound with a suitable precursor, followed by an intramolecular cyclization involving the allyl group. For instance, the reaction with a thiol-containing nucleophile could form an intermediate that subsequently cyclizes onto the double bond to form a substituted thiazolidine. A reaction between allyl isothiocyanate and thioglucose has been shown to form a 4-hydroxythiazolidine-2-thione, demonstrating the potential for such cyclizations. chemrxiv.org

Alcohols and thiols can also act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group.

Reactions with Alcohols: In the presence of a base, alcohols react with isothiocyanates to form O-alkyl thiocarbamates. nih.govsemanticscholar.org The base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Reactions with Thiols: Thiols are generally more potent nucleophiles than alcohols or amines and react readily with isothiocyanates to yield S-alkyl dithiocarbamates. mostwiedzy.plresearchgate.net This reaction can often proceed under neutral or mildly acidic conditions (pH 6-8) and is typically faster than the corresponding reaction with amines. mdpi.comresearchgate.net

Table 2: Nucleophilic Addition to the Isothiocyanate Moiety

| Nucleophile | Product Class | General Reaction Conditions |

| Alcohol (R-OH) | O-Alkyl thiocarbamate | Basic conditions |

| Thiol (R-SH) | S-Alkyl dithiocarbamate (B8719985) | Neutral or mildly alkaline |

Reactivity of the Bromoallyl Moiety

The bromoallyl portion of the molecule offers two additional sites for chemical reactions: the carbon atom bearing the bromine atom and the carbon-carbon double bond (olefin).

The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of nucleophilic substitution reactions (S_N2 type), where the bromide is displaced by another functional group. A wide range of nucleophiles, such as amines, thiolates, and cyanides, can be used to introduce new functionalities at this position.

Alternatively, under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 type). In this process, the base abstracts a proton from the carbon adjacent to the double bond, leading to the elimination of HBr and the formation of a conjugated diene system (propadienyl isothiocyanate).

The carbon-carbon double bond in the allyl group is electron-rich and can undergo electrophilic addition reactions. quizlet.com In these reactions, an electrophile (E⁺) attacks the π-electrons of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.orglibretexts.org

A classic example is the addition of hydrogen halides (e.g., HBr). The reaction proceeds via the formation of a more stable secondary carbocation, followed by attack of the bromide ion.

Reaction Scheme: Electrophilic Addition of HBr

CH₂(Br)CH=CH₂-N=C=S + HBr → CH₂(Br)CH(Br)CH₃-N=C=S

The double bond can also participate in other addition reactions, including halogenation (with Br₂ or Cl₂), hydration, and hydroboration-oxidation. Furthermore, the double bond can be involved in intramolecular cyclization reactions, where a nucleophilic part of the molecule (or another molecule) adds across the double bond, often triggered by an electrophilic species.

Table 3: Reactivity of the Bromoallyl Moiety

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Substitution | Nu⁻ (e.g., R-S⁻, CN⁻) | Substituted allyl isothiocyanate |

| Elimination | Strong, non-nucleophilic base | Propadienyl isothiocyanate |

| Electrophilic Addition | E-Nu (e.g., HBr, Br₂) | Dihalo- or bromo-substituted propyl isothiocyanate |

Advanced Chemical Transformations and Functionalization

The dual functionality of this compound makes it a potentially valuable building block in synthetic chemistry. Advanced transformations can be envisioned at both the bromine-substituted carbon and the isothiocyanate moiety.

The vinyl bromide moiety in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org These reactions typically involve the oxidative addition of the carbon-bromine bond to a palladium(0) catalyst, followed by transmetalation and reductive elimination. youtube.com While the isothiocyanate group's reactivity towards palladium catalysts could present challenges, appropriate ligand and reaction condition selection can often mitigate such issues.

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This would lead to the formation of a 2-arylallyl isothiocyanate or a 2-vinylallyl isothiocyanate, depending on the nature of the organoboron reagent. The reaction offers a powerful method for introducing a wide range of substituents at the 2-position of the allyl group.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst System (Example) | Base (Example) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenylallyl isothiocyanate |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(4-Methoxyphenyl)allyl isothiocyanate |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-(3-Thienyl)allyl isothiocyanate |

| 4 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-(4-Trifluoromethylphenyl)allyl isothiocyanate |

Note: This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of vinyl bromides. Specific yields for this compound are not available in the cited literature.

Heck Reaction: The Heck reaction would couple this compound with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a substituted diene system, extending the carbon framework. The regioselectivity and stereoselectivity of the addition would be key considerations in such a transformation.

Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. youtube.com This would yield a 2-alkynylallyl isothiocyanate, introducing an alkyne functionality that is valuable for further synthetic manipulations, such as click chemistry or conversion to other functional groups.

Allylic systems are well-known to undergo researchgate.netresearchgate.net-sigmatropic rearrangements. The most relevant analogy for this compound is the thermal isomerization of allyl thiocyanates to the thermodynamically more stable allyl isothiocyanates. acs.org This rearrangement proceeds through a concerted, cyclic six-membered transition state. researchgate.net

Since this compound already exists in the stable isothiocyanate form, a rearrangement to the corresponding 2-bromoallyl thiocyanate (B1210189) would be energetically unfavorable under standard thermal conditions. The equilibrium heavily favors the isothiocyanate isomer.

The reference to allyl cyanate/isocyanate rearrangements pertains to the oxygen analogues of this transformation. Allyl cyanates (R-OCN) readily and often irreversibly rearrange to allyl isocyanates (R-NCO) via a similar researchgate.netresearchgate.net-sigmatropic pathway. This process is also known to be highly stereospecific. researchgate.net However, this is a distinct reaction class and does not represent a direct rearrangement pathway available to this compound itself.

Reaction Mechanism Studies and Kinetic Analysis

Cross-Coupling Reaction Mechanisms: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com

For this compound, the rate of oxidative addition would be influenced by the electronic properties of the C=C double bond and any steric hindrance near the bromine atom. The isothiocyanate group, being electron-withdrawing, could potentially influence the electron density at the reaction site.

Kinetic Analysis of Rearrangements: While kinetic data for this compound is not available, studies on the unsubstituted allyl thiocyanate to isothiocyanate rearrangement provide valuable insight. The reaction follows first-order kinetics, consistent with a unimolecular, intramolecular process. acs.org The activation parameters, particularly a negative entropy of activation, strongly support a highly ordered, cyclic transition state as expected for a concerted sigmatropic rearrangement. researchgate.net

Table 2: Kinetic Data for the Thermal Isomerization of Allyl Thiocyanate to Allyl Isothiocyanate (Unsubstituted)

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |

| 57.8 | 1.05 x 10⁻⁵ | 23.8 | -9.4 |

| 71.5 | 4.68 x 10⁻⁵ | 23.8 | -9.4 |

| 86.4 | 19.5 x 10⁻⁵ | 23.8 | -9.4 |

Source: Data adapted from studies on the parent allyl thiocyanate system. researchgate.net This data is provided for comparative purposes to illustrate the kinetics of analogous rearrangements.

A kinetic analysis of any potential reactions of this compound would need to account for possible side reactions, such as decomposition or polymerization, especially under the thermal conditions often required for rearrangement studies. The presence of the bromine atom on the double bond might influence the stability of the transition state and thus the rate of rearrangement compared to the unsubstituted analogue.

Molecular and Cellular Mechanisms of Action of Isothiocyanates

Modulation of Cellular Signaling Pathways

Isothiocyanates are recognized for their significant impact on critical signaling cascades within the cell. By altering the activity of transcription factors and protein kinases, they can profoundly influence cellular responses to stress and pathological conditions.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Many isothiocyanates are potent activators of the Nrf2 pathway. mdpi.commdpi.com They can chemically modify specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2. mdpi.com

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. nih.govmdpi.com This binding initiates the transcription of a wide array of protective genes, including phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC). nih.govbohrium.com For instance, Moringa isothiocyanate-1 (MIC-1) has been shown to activate the Nrf2-ARE pathway, increasing the expression of NQO1, HO-1, and GCLC. nih.gov This activation of the Nrf2 pathway is a crucial mechanism by which isothiocyanates enhance cellular defense against oxidative stress. mdpi.comresearchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. nih.gov In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to move into the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), iNOS, and COX-2. nih.govnih.gov

Various isothiocyanates have demonstrated the ability to suppress the NF-κB pathway. nih.govresearchgate.net Studies on compounds like allyl isothiocyanate (AITC) and sulforaphane (B1684495) show they can inhibit the LPS-induced degradation of IκBα and reduce the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.govnih.gov This inhibition leads to a down-regulation of NF-κB target genes. For example, AITC treatment has been observed to decrease the gene expression of TNF-α, IL-1β, and iNOS in stimulated macrophages. nih.gov By inhibiting the NF-κB pathway, isothiocyanates can exert significant anti-inflammatory effects. mdpi.comresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. nih.gov

The effect of isothiocyanates on MAPK signaling can be complex and cell-type dependent. nih.gov In many cancer cell lines, treatment with ITCs such as benzyl (B1604629) isothiocyanate (BITC) leads to the rapid and sustained activation (phosphorylation) of all three major MAPKs—ERK, JNK, and p38. nih.govresearchgate.net This activation has been linked to the induction of cell cycle arrest and apoptosis. nih.govnih.gov For instance, BITC-induced apoptosis was found to be abrogated when the activation of MEK-1 (an upstream activator of ERK), JNK, or p38 was blocked by specific inhibitors. nih.govresearchgate.net In some contexts, the balance between the activation of different MAPK members appears to be a critical determinant of the cellular outcome. nih.gov

PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a highly conserved signaling network essential for regulating cell growth, proliferation, survival, and metabolism. nih.govresearchgate.net Dysregulation of this pathway is a common feature in many diseases. nih.gov The pathway is activated by growth factors, which leads to the activation of PI3K and the subsequent phosphorylation and activation of AKT. youtube.com Activated AKT then phosphorylates a variety of downstream targets, including components of the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. nih.govyoutube.com

Table 1: Summary of Isothiocyanate Effects on Cellular Signaling Pathways

| Signaling Pathway | General Effect of Isothiocyanates | Key Molecular Events | Example ITCs |

|---|---|---|---|

| Nrf2 | Activation | Disruption of Keap1-Nrf2 complex, Nrf2 nuclear translocation, ARE binding. nih.govmdpi.com | Sulforaphane, Moringa isothiocyanate (MIC-1). nih.gov |

| NF-κB | Inhibition | Suppression of IκBα degradation, reduced nuclear translocation of p65. nih.govnih.gov | Allyl isothiocyanate (AITC), Sulforaphane, Phenethyl isothiocyanate (PEITC). nih.govnih.gov |

| MAPK | Activation | Phosphorylation of ERK, JNK, and p38 kinases. nih.govnih.gov | Benzyl isothiocyanate (BITC). nih.gov |

| PI3K/AKT/mTOR | Inhibition | Reduced phosphorylation of AKT, inhibition of mTORC1 signaling. mdpi.comnih.gov | Allyl isothiocyanate (AITC), Benzyl isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC). mdpi.com |

Interactions with Biomacromolecules and Molecular Targets

The electrophilic nature of the isothiocyanate group (-N=C=S) allows these compounds to readily react with nucleophilic groups in biomacromolecules, particularly the sulfhydryl groups of cysteine residues in proteins. This reactivity underlies their ability to inhibit a wide range of enzymes.

Enzyme Inhibition Studies

Isothiocyanates have been shown to inhibit the activity of numerous enzymes involved in various cellular processes, from carcinogen metabolism to inflammation and epigenetic regulation.

Cytochrome P450 (CYP) Enzymes: CYPs are a family of phase I enzymes involved in the metabolism of a vast number of xenobiotics, including the metabolic activation of many pro-carcinogens. nih.gov Several ITCs are known to be potent inhibitors of specific CYP isoforms. nih.gov For example, benzyl isothiocyanate (BITC) acts as a mechanism-based inactivator of CYP2E1. nih.gov Other ITCs have been shown to inhibit CYP1A1 and CYP1A2, which are involved in activating heterocyclic amines, a class of mutagens. nih.gov This inhibition of carcinogen-activating enzymes is considered a major mechanism of their chemopreventive effects. nih.gov

Acetate (B1210297) Kinase and Thioredoxin Reductase (TrxR): Studies with allyl isothiocyanate (AITC) have demonstrated its ability to inhibit bacterial enzymes such as acetate kinase and thioredoxin reductase. nih.gov Thioredoxin reductase is a key enzyme in the thioredoxin system, which is one of the cell's major antioxidant systems responsible for maintaining redox homeostasis. nih.govclinpgx.org Mammalian TrxRs are selenocysteine-containing enzymes that are particularly susceptible to inhibition by electrophilic compounds. researchgate.netwikipedia.org Inhibition of TrxR can disrupt the cellular redox balance and is a target for therapeutic intervention in various diseases. nih.govnih.gov

Cyclooxygenase (COX) Enzymes: While direct inhibition might occur, a primary mechanism by which ITCs affect COX enzymes, particularly the inducible COX-2, is through the inhibition of its gene expression. As COX-2 is a downstream target of the NF-κB pathway, the suppression of NF-κB signaling by ITCs leads to reduced COX-2 levels, thereby contributing to their anti-inflammatory effects. bohrium.comnih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression. nih.govmdpi.com Inhibition of HDACs can lead to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, such as tumor suppressor genes. mdpi.com Several isothiocyanates, including sulforaphane and synthetic derivatives like phenylhexyl isothiocyanate, have been identified as inhibitors of HDAC activity. mdpi.comresearchgate.net This activity contributes to their effects on cell cycle arrest and apoptosis. mdpi.comyoutube.com

Table 2: Summary of Isothiocyanate Effects on Specific Enzymes

| Enzyme Target | Effect of Isothiocyanates | Mechanism of Action | Example ITCs |

|---|---|---|---|

| Cytochrome P450s | Inhibition | Mechanism-based inactivation and competitive inhibition. nih.govnih.gov | Benzyl isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC). nih.govnih.gov |

| Acetate Kinase | Inhibition | Direct enzymatic inhibition. nih.gov | Allyl isothiocyanate (AITC). nih.gov |

| Thioredoxin Reductase | Inhibition | Covalent modification of active site residues. nih.govnih.gov | Allyl isothiocyanate (AITC). nih.gov |

| COX Enzymes | Decreased Expression | Primarily via inhibition of the NF-κB signaling pathway. nih.gov | Sulforaphane, Allyl isothiocyanate (AITC). nih.gov |

| Histone Deacetylases | Inhibition | Direct enzymatic inhibition. mdpi.comresearchgate.net | Sulforaphane, Phenylhexyl isothiocyanate. mdpi.comresearchgate.net |

Protein Covalent Modification (e.g., Sulfhydryl Group Interactions, Tubulin Binding)

Isothiocyanates are recognized for their high reactivity, particularly as electrophiles that readily form covalent bonds with nucleophilic cellular components. nih.govnih.gov This reactivity is central to their biological effects.

Sulfhydryl Group Interactions: The primary targets for covalent modification by ITCs are the sulfhydryl groups of cysteine residues in proteins. nih.gov The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by the thiol group of cysteine, leading to the formation of a dithiocarbamate (B8719985) adduct. nih.gov This irreversible modification can alter the structure and function of the target protein. Glutathione (B108866), a highly abundant intracellular thiol, is a major target for ITC conjugation, a process that can impact cellular redox balance. nih.gov

Tubulin Binding: A significant protein target for several ITCs, such as benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN), is tubulin. nih.govnih.gov ITCs covalently bind to cysteine residues on both α- and β-tubulin subunits. nih.gov This interaction disrupts the dynamics of microtubule polymerization and depolymerization, which is crucial for various cellular processes, including cell division and intracellular transport. nih.gov The disruption of microtubule formation can lead to mitotic arrest and subsequently trigger apoptosis. nih.gov The potency of different ITCs to inhibit tubulin polymerization often correlates with their ability to induce cell cycle arrest and apoptosis. nih.gov It is plausible that 2-bromoallyl isothiocyanate engages in similar covalent interactions with tubulin, thereby affecting microtubule-dependent cellular functions.

Receptor Binding and Modulation (e.g., Androgen Receptor)

Isothiocyanates have been shown to modulate the function of nuclear receptors, with the androgen receptor (AR) being a notable example. nih.govaacrjournals.org The AR is a critical factor in the development and progression of prostate cancer. nih.govaacrjournals.org

Studies on PEITC have demonstrated its ability to repress AR expression at both the transcriptional and post-translational levels in prostate cancer cells. nih.gov Mechanistically, PEITC can inhibit the transcription factor Sp1, which is involved in regulating AR gene expression. nih.gov Furthermore, PEITC can accelerate the degradation of the AR protein. nih.gov Another proposed mechanism involves the inhibition of the transcription factor FOXO3a, which also regulates AR expression. aacrjournals.org By downregulating AR, ITCs can impede androgen-dependent signaling pathways that are crucial for the growth of certain cancer cells. nih.govaacrjournals.org Given these findings, this compound may also possess the capability to modulate AR activity, thereby influencing androgen-sensitive cellular processes.

Induction of Programmed Cell Death Pathways

A hallmark of the anticancer activity of isothiocyanates is their ability to induce programmed cell death, or apoptosis, in malignant cells. nih.goviiarjournals.orgaacrjournals.org This is a highly regulated process that is essential for removing damaged or unwanted cells.

Apoptosis Induction (e.g., Mitochondrial Cytochrome c Release, Caspase Activation, Bcl-2 Family Modulation)

Isothiocyanates can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.netspandidos-publications.com A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytosol. nih.govnih.gov

Mitochondrial Cytochrome c Release: Several ITCs have been shown to damage mitochondria, leading to the collapse of the mitochondrial transmembrane potential and the release of cytochrome c from the intermembrane space into the cytoplasm. nih.govnih.govoup.com This release is a pivotal step in the activation of the apoptotic cascade. nih.gov

Caspase Activation: Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates initiator caspases, such as caspase-9. aacrjournals.org Activated caspase-9 then cleaves and activates executioner caspases, including caspase-3. nih.govaacrjournals.orgfrontiersin.orgscispace.com Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govfrontiersin.org Studies have shown that various ITCs, including PEITC, induce the activation of caspase-3, -8, and -9 in different cancer cell lines. frontiersin.orgresearchgate.net

Bcl-2 Family Modulation: The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govresearchgate.netfrontiersin.org Isothiocyanates can modulate the expression and function of these proteins to favor apoptosis. nih.govresearchgate.net For example, ITCs have been observed to cause the phosphorylation of Bcl-2, induce the translocation of Bak to the mitochondria, and disrupt the interaction of Bcl-xL with Bak and Bax. nih.gov Furthermore, PEITC has been shown to decrease the levels of anti-apoptotic Bcl-2 while increasing the levels of pro-apoptotic Bax. researchgate.net Some ITCs, like PEITC, can even induce apoptosis in cells that overexpress the anti-apoptotic protein Bcl-2. nih.gov

| Mechanism | Key Molecules/Events | Effect of Isothiocyanates |

| Mitochondrial Cytochrome c Release | Mitochondrial membrane permeabilization | Induction of cytochrome c release into the cytosol |

| Caspase Activation | Caspase-9, Caspase-3 | Activation of the caspase cascade |

| Bcl-2 Family Modulation | Bcl-2, Bcl-xL, Bax, Bak | Downregulation of anti-apoptotic proteins, upregulation/activation of pro-apoptotic proteins |

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the molecular and cellular mechanisms of action for the chemical compound This compound .

The current body of research on isothiocyanates predominantly focuses on more common derivatives such as sulforaphane, allyl isothiocyanate (AITC), and phenethyl isothiocyanate (PEITC). While there is extensive information on the roles of these compounds in autophagy induction, cell cycle inhibition, oxidative stress modulation, and anti-angiogenic mechanisms, the same level of detailed research is not available for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Attempting to do so would require extrapolation from data on other isothiocyanates, which would not meet the standard of scientific accuracy for this specific, unique compound.

Further research and dedicated studies are required to elucidate the specific biological activities and mechanisms of this compound in the areas of interest.

Biological Activities in Preclinical Models

Chemopreventive and Anti-Proliferative Activities in In Vitro Cell Models

There is a lack of specific studies investigating the chemopreventive and anti-proliferative activities of 2-bromoallyl isothiocyanate in in vitro cancer cell models. Research on other isothiocyanates has demonstrated their ability to inhibit the growth of various cancer cell lines and induce apoptosis. frontiersin.orgnih.govmdpi.comnus.edu.sgnih.govnih.gov These effects are often attributed to the modulation of key signaling pathways involved in cell cycle regulation and programmed cell death. frontiersin.orgnih.govnih.govnih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Anti-inflammatory Properties in Cellular and Animal Models

Antimicrobial Efficacy Studies (Antibacterial, Antifungal) in Laboratory Settings

There is a notable absence of published research specifically detailing the antimicrobial efficacy of this compound against bacterial and fungal pathogens. The isothiocyanate class of compounds, in general, is known for its antimicrobial properties. nih.govnih.govfrontiersin.orgnih.govmdpi.comsemanticscholar.orgmdpi.com For instance, allyl isothiocyanate has demonstrated strong activity against a range of bacteria and fungi, with proposed mechanisms including the disruption of cell membranes and interference with cellular metabolism. nih.govkoreascience.krmdpi.comvitabase.comnih.govmdpi.com Whether this compound possesses similar or distinct antimicrobial activities remains to be determined through future laboratory investigations.

Neuroprotective Effects in Preclinical Systems

Preclinical studies focusing on the potential neuroprotective effects of this compound are currently not found in the scientific literature. Research into other isothiocyanates suggests that these compounds may offer protection against neurodegenerative processes. nih.govnih.govnih.govresearchgate.netmdpi.com Mechanisms underlying these observed effects in related compounds include the activation of antioxidant pathways and the modulation of neuroinflammation. nih.govnih.govnih.govmdpi.com The capacity of this compound to influence neuronal health and protect against neurological damage is an area that awaits scientific exploration.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Specific structure-activity relationship (SAR) studies for this compound within biological contexts have not been published. SAR studies are crucial for understanding how the chemical structure of a compound, such as the presence and position of the bromine atom on the allyl group in this case, influences its biological activity. For other isothiocyanates, SAR studies have provided insights into the features that enhance their anticancer, antimicrobial, or anti-inflammatory effects. nih.govmdpi.comresearchgate.netchemrxiv.orgresearchgate.netmdpi.com Such studies for this compound would be necessary to elucidate its potential mechanisms of action and to guide the development of derivatives with improved therapeutic properties.

Analytical and Characterization Methodologies

Extraction and Sample Preparation Techniques for Isothiocyanates

Effective analysis of isothiocyanates (ITCs) begins with robust extraction and sample preparation, designed to isolate the target analytes from complex matrices while preserving their chemical integrity. The extraction of ITCs like 2-bromoallyl isothiocyanate is often preceded by an enzymatic hydrolysis step if the compound is being sourced from its glucosinolate precursor in plant material. nih.gov

The general procedure involves the disruption of the plant tissue to allow the endogenous myrosinase enzyme to hydrolyze the glucosinolate into the corresponding isothiocyanate. mostwiedzy.pl Key parameters must be controlled during this process. The pH of the hydrolysis medium is critical, as neutral conditions (pH ~7.0) favor the formation of isothiocyanates, whereas acidic conditions can lead to the formation of nitriles as undesirable byproducts. nih.gov

Following hydrolysis, liquid-liquid extraction is commonly employed to separate the relatively nonpolar ITCs from the aqueous phase. Dichloromethane is a frequently used solvent for this purpose due to its effectiveness in extracting a wide range of ITCs. mdpi.com The organic extract is then typically dried, concentrated, and reconstituted in a suitable solvent for subsequent chromatographic analysis.

Table 1: General Steps for Isothiocyanate Extraction from Plant Material

| Step | Procedure | Key Considerations |

| 1. Sample Homogenization | Pulverize or blend the raw material (e.g., in liquid nitrogen or with water) to disrupt cell walls. | Ensures myrosinase enzyme comes into contact with glucosinolate precursors. |

| 2. Enzymatic Hydrolysis | Incubate the homogenate, often in a buffer solution at a controlled temperature. | Maintain a neutral pH (~7.0) to maximize ITC yield and prevent nitrile formation. |

| 3. Solvent Extraction | Add an immiscible organic solvent (e.g., dichloromethane) and mix thoroughly to partition ITCs into the organic phase. | Choice of solvent depends on the polarity of the target ITC. |

| 4. Phase Separation | Separate the organic layer from the aqueous layer, often via centrifugation. | Complete separation is crucial to avoid contamination. |

| 5. Drying & Concentration | Dry the organic extract (e.g., with anhydrous sodium sulfate) and evaporate the solvent under reduced pressure. | Avoid excessive heat, as some ITCs can be thermolabile. mdpi.com |

| 6. Reconstitution | Dissolve the dried extract in a precise volume of a solvent compatible with the analytical instrument (e.g., acetonitrile, methanol). | Ensures the sample is ready for injection and accurate quantification. |

Chromatographic Separation Methods

Chromatography is the cornerstone for the separation and analysis of this compound, allowing for its isolation from other compounds and its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isothiocyanates. mdpi.com However, many ITCs, including likely this compound, lack a strong chromophore, which can limit the sensitivity of direct UV detection. mdpi.com

A widely adopted and robust method for quantifying total isothiocyanates involves a derivatization reaction known as the cyclocondensation assay. mdpi.com In this approach, the sample extract is reacted with an excess of 1,2-benzenedithiol (B97157). The isothiocyanate functional group reacts quantitatively with the dithiol to form 1,3-benzodithiole-2-thione (B1218078), a stable derivative with a strong UV absorbance maximum at 365 nm. This product can then be easily separated and quantified using reverse-phase HPLC.

Table 2: Typical HPLC Parameters for Total Isothiocyanate Analysis via Cyclocondensation Assay

| Parameter | Condition |

| Derivatization Reagent | 1,2-benzenedithiol |

| Column | C18 Reverse-Phase |

| Mobile Phase | Isocratic mixture of methanol (B129727) and water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV-Vis Detector |

| Wavelength | 365 nm |

For the analysis of individual ITCs without derivatization, methods may employ UV detection at lower wavelengths (~200-250 nm), though with potentially lower sensitivity. mdpi.com To overcome this, derivatization with reagents like N-acetyl-L-cysteine can be used to form adducts suitable for HPLC-DAD-MS analysis, enabling simultaneous determination of multiple individual isothiocyanates. mostwiedzy.pl

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an excellent technique for the separation and identification of volatile and thermally stable compounds. mdpi.com Given its structure, this compound is expected to be sufficiently volatile for GC analysis. GC-MS provides high separation efficiency and definitive identification based on both the retention time of the compound and its unique mass fragmentation pattern.

The sample, dissolved in a volatile solvent like dichloromethane, is injected into the GC, where it is vaporized. It then travels through a capillary column (commonly a nonpolar or medium-polarity column like a VF-5ms or DB-5) carried by an inert gas such as helium. upb.ro A temperature program is used to facilitate the separation of compounds based on their boiling points and interactions with the column's stationary phase. chromatographytoday.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a characteristic mass spectrum that acts as a chemical fingerprint.

Table 3: Representative GC-MS Parameters for Volatile Isothiocyanate Analysis

| Parameter | Condition |

| Column | VF-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm) upb.ro |

| Carrier Gas | Helium scispace.com |

| Injector Temperature | 250 °C upb.ro |

| Injection Mode | Splitless upb.ro |

| Oven Program | Initial temp 50°C, hold for 2-5 min, ramp at 5°C/min to 280-300°C, hold. upb.roscispace.com |

| MS Ion Source Temp | ~250 °C upb.ro |

| Ionization Mode | Electron Ionization (EI) at 70 eV upb.ro |

Spectroscopic Characterization Techniques (e.g., UV-Vis Spectrophotometry, NMR)

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

UV-Vis Spectrophotometry : As a standalone technique, UV-Vis spectrophotometry can be used for the quantitative determination of total isothiocyanates through the indirect cyclocondensation method, where the absorbance of the 1,3-benzodithiole-2-thione product is measured at 365 nm. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework of the molecule. For this compound (C=C(Br)CH₂NCS), the ¹H NMR spectrum would be expected to show distinct signals for the vinyl (=CH₂) and the methylene (B1212753) (-CH₂-) protons. A notable characteristic in the ¹³C NMR spectra of isothiocyanates is that the carbon of the –N=C=S group often appears as a very broad or nearly silent signal around 130-135 ppm. This broadening is due to quadrupole relaxation caused by the adjacent ¹⁴N nucleus and the chemical environment of the functional group.

Mass Spectrometry (MS) : Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement. The predicted monoisotopic mass of C₄H₄BrNS is 176.92477 Da. Analysis by MS also reveals characteristic fragmentation patterns and allows for the identification of various ionic adducts.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₄H₅BrNS]⁺ | 177.93205 |

| [M+Na]⁺ | [C₄H₄BrNSNa]⁺ | 199.91399 |

| [M+NH₄]⁺ | [C₄H₈BrNS₂]⁺ | 194.95859 |

| [M-H]⁻ | [C₄H₃BrNS]⁻ | 175.91749 |

Data sourced from PubChem CID 58708.

Quantification Methodologies and Assay Development

Accurate quantification of this compound requires the development and validation of robust analytical assays. The choice of methodology depends on whether the goal is to measure the specific compound or the total isothiocyanate content.

Total Isothiocyanate Quantification : The HPLC-based cyclocondensation assay using 1,2-benzenedithiol is the standard method for determining the total concentration of all isothiocyanates in a sample. mdpi.com It is reliable and broadly applicable because it targets the common –N=C=S functional group. Quantification is achieved by creating a calibration curve with a known isothiocyanate standard (e.g., benzyl (B1604629) isothiocyanate) and comparing the peak area of the derivatized product from the sample to this curve.

Individual Isothiocyanate Quantification : To quantify this compound specifically, chromatographic methods like GC-MS or HPLC are used. This requires an analytical standard of the pure compound to generate a calibration curve. The peak area (or height) of the analyte in the sample is plotted against the calibration curve to determine its concentration. Method validation according to established guidelines ensures accuracy, precision, linearity, and defines the limit of detection (LOD) and limit of quantification (LOQ). upb.ro

Electrochemical Analysis Methods

Electrochemical methods for the direct analysis of isothiocyanates are less common compared to chromatographic and spectroscopic techniques. The isothiocyanate functional group can undergo electrochemical reduction to form thioformamides. However, analytical methods based on this reaction are not widely established for routine quantification.

More prevalent in the literature is the electrochemical analysis of thiocyanate (B1210189) (SCN⁻), a related but structurally distinct ion. Voltammetric methods, such as those using a silver rotating disk electrode or a dropping mercury electrode, have been developed for the determination of thiocyanate, often after its chemical conversion from other compounds. nih.gov While these methods demonstrate the electrochemical activity of related sulfur-nitrogen species, direct and validated electrochemical assays specifically for the quantification of this compound are not prominently featured in current analytical literature.

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Target Binding

No specific studies detailing the molecular docking and dynamics simulations of 2-bromoallyl isothiocyanate with biological targets were identified. Such studies would be valuable in elucidating its potential binding modes, interaction energies, and the stability of the ligand-receptor complexes, thereby providing insights into its mechanism of action at a molecular level.

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is a lack of published research on the quantum chemical calculations of this compound. These calculations, often employing methods like Density Functional Theory (DFT), would be instrumental in determining its electronic properties, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. Such data are crucial for understanding its chemical reactivity and potential for electrophilic or nucleophilic interactions.

Structure-Activity Relationship (SAR) Modeling Using Computational Approaches

Specific quantitative structure-activity relationship (QSAR) or structure-activity relationship (SAR) models for this compound and its analogs are not described in the available literature. The development of such models would require a dataset of structurally related compounds with corresponding biological activity data. These models are essential for identifying the key molecular descriptors that govern the biological activity, which can guide the design of more potent and selective analogs.

Reaction Pathway and Mechanism Elucidation via Computational Chemistry

Computational studies focused on the elucidation of reaction pathways and mechanisms involving this compound could not be located. Theoretical investigations in this area would help to understand its reactivity with biological nucleophiles, such as cysteine residues in proteins, which is a common mechanism of action for many isothiocyanates. Such studies could map out transition states and reaction intermediates, providing a deeper understanding of its bioactivity.

In Silico Screening for Biological Activity Prediction

There are no specific reports of in silico screening studies where this compound has been virtually screened against libraries of biological targets to predict its potential biological activities. Virtual screening campaigns are a powerful tool in drug discovery for identifying potential protein targets and predicting off-target effects, and such an investigation could reveal novel therapeutic applications for this compound.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for 2-Bromoallyl Isothiocyanate and its Analogs

The synthesis of isothiocyanates is a cornerstone of their development as therapeutic agents and research tools. Traditional methods are being supplemented by novel strategies that offer greater efficiency, versatility, and access to a wider range of structural analogs.

Recent advancements include dehydrogenative methods for creating alkenyl isothiocyanates, which yield compounds featuring both bromo and isothiocyanate functional groups, enhancing their versatility for subsequent chemical modifications. rsc.org The core of many modern synthetic approaches involves the conversion of primary amines to the isothiocyanate group. This is often achieved through a "one-pot," two-step procedure that first forms a dithiocarbamate (B8719985) intermediate, followed by desulfurization. mdpi.com

Innovations in this area focus on the desulfurization step, with new reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) being employed. mdpi.commdpi.com Furthermore, the use of microwave-assisted synthesis has been shown to accelerate these reactions, and performing the synthesis in aqueous media presents a more environmentally friendly approach. mdpi.comresearchgate.net These streamlined methods facilitate easier access to a diverse library of ITC analogs, including structural variations of this compound, which is crucial for structure-activity relationship (SAR) studies. mdpi.comnih.gov By systematically modifying the structure of this compound, researchers can probe how its chemical features relate to its biological activity, potentially leading to the design of more potent and selective compounds. nih.govjohnshopkins.edu

Elucidation of Underexplored Molecular Targets and Pathways

Isothiocyanates are known to exert their biological effects by interacting with a multitude of cellular targets and signaling pathways. nih.govnih.govresearchgate.net While the general mechanisms are understood, identifying the specific and potentially unique targets of individual analogs like this compound remains a significant area of future research.

The primary mode of action for ITCs involves their highly electrophilic isothiocyanate group, which readily reacts with nucleophilic residues, particularly the sulfhydryl groups of cysteine residues on proteins. researchgate.net This covalent modification can alter protein structure and function, leading to downstream effects.

Key molecular pathways modulated by well-studied ITCs include:

Detoxification and Oxidative Stress Response: ITCs are potent inducers of Phase II detoxification enzymes, such as glutathione (B108866) S-transferases (GST) and quinone reductase. medicinacomplementar.com.brnih.gov This is primarily mediated through the activation of the Nrf2 signaling pathway. foodandnutritionjournal.org

Apoptosis (Programmed Cell Death): ITCs can trigger apoptosis in cancer cells by modulating the Bcl-2 family of proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases. nih.gov Recent proteomic studies have identified BID, a pro-apoptotic Bcl-2 family member, as a direct covalent target of phenethyl isothiocyanate (PEITC). nih.gov

Cell Cycle Regulation: These compounds can cause cell cycle arrest, often at the G2/M phase, by interfering with the function of key regulatory proteins. nih.gov Tubulin has been identified as a direct binding target for ITCs, leading to the disruption of microtubule polymerization, mitotic arrest, and subsequent apoptosis. nih.govnih.gov

Inflammation: ITCs can suppress inflammatory pathways, such as the NF-κB signaling cascade. nih.gov

For a compound like this compound, it is plausible that it shares these general targets. However, its unique bromoallyl moiety may confer novel reactivity or specificity, leading to the modulation of currently underexplored pathways. Future research will focus on identifying the specific protein targets of this compound to understand its unique biological signature.

Table 1: Key Molecular Targets and Pathways of Isothiocyanates This table is interactive. You can sort and filter the data.

| Target/Pathway | General Function | Common ITC Examples | Potential Relevance for this compound |

|---|---|---|---|

| Nrf2 Pathway | Antioxidant & Detoxification Response | Sulforaphane (B1684495), PEITC | A likely primary mechanism for cytoprotective effects. |

| NF-κB Pathway | Inflammation & Cell Survival | Allyl Isothiocyanate, Sulforaphane | Potential for anti-inflammatory applications. |

| Tubulin | Cell Division & Structure | Benzyl (B1604629) Isothiocyanate, PEITC | Could contribute to antiproliferative activity. nih.gov |

| Bcl-2 Family Proteins (e.g., BID) | Apoptosis Regulation | PEITC, Benzyl Isothiocyanate | A probable target for inducing cancer cell death. nih.gov |

| MAPK Signaling (e.g., ERK, JNK) | Cell Proliferation & Stress Response | PEITC, Allyl Isothiocyanate | Modulation could impact cell fate decisions. nih.govmdpi.com |

| PI3K/Akt/mTOR Pathway | Cell Growth & Proliferation | Benzyl Isothiocyanate, PEITC | Inhibition is a key anticancer mechanism. medicinacomplementar.com.brnih.govresearchgate.net |

| Phase I/II Enzymes (e.g., GST) | Carcinogen Metabolism | Allyl Isothiocyanate, Sulforaphane | Important for chemopreventive activity. medicinacomplementar.com.brnih.gov |

Advanced Preclinical Models for Efficacy Studies

To rigorously evaluate the therapeutic potential of this compound, advanced and clinically relevant preclinical models are essential. The field is moving beyond simple cell culture systems to models that better recapitulate human disease.

Xenograft Models: A standard approach involves implanting human cancer cells subcutaneously into immunodeficient mice (e.g., BALB/c nude mice). iiarjournals.org These models are valuable for assessing the in vivo efficacy of a compound like this compound in reducing tumor growth. iiarjournals.org

Carcinogen-Induced Models: These models use chemical carcinogens to induce tumors in specific organs of animals, such as the lung, colon, or mammary glands. bohrium.comscispace.com They are particularly useful for studying the chemopreventive potential of ITCs, or their ability to inhibit tumor formation. bohrium.com

Orthotopic and Metastasis Models: More advanced models involve implanting tumor cells into the organ of origin (orthotopic models) or using cell lines with high metastatic potential. These allow for the study of ITC effects on tumor progression and metastasis in a more clinically relevant context.

Patient-Derived Xenografts (PDX): PDX models involve implanting tumor tissue directly from a human patient into an immunodeficient mouse. These models better retain the heterogeneity and genetic characteristics of the original human tumor, offering a more predictive assessment of therapeutic response.

Genetically Engineered Mouse Models (GEMMs): GEMMs are engineered to develop tumors spontaneously due to specific genetic mutations that mirror human cancers. These models are invaluable for studying cancer development in an immunocompetent host, allowing for the investigation of interactions between the ITC, the tumor, and the immune system.

The selection of an appropriate preclinical model will be critical for defining the specific anticancer or chemopreventive activities of this compound and for guiding its potential clinical development.

Role of this compound in Chemical Biology Tools and Probes

The inherent reactivity of the isothiocyanate group makes it an excellent scaffold for designing chemical biology tools to probe complex biological systems. A key emerging direction is the development of ITC-based probes for target identification and validation.